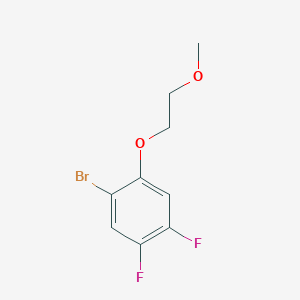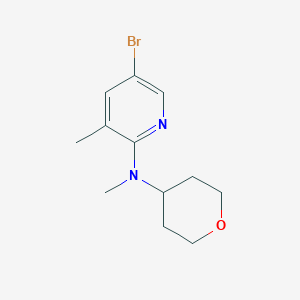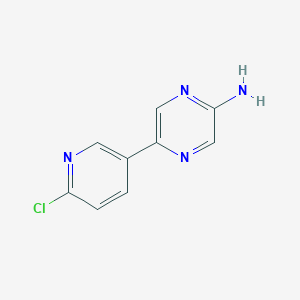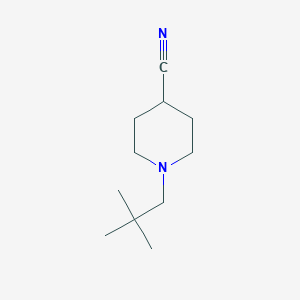
4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol is a synthetic organic compound that features a bromine atom, a trifluoroethyl group, and a piperazine ring attached to a phenol group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Brom-3-((4-(2,2,2-Trifluorethyl)piperazin-1-yl)methyl)phenol umfasst in der Regel mehrere Schritte:
Alkylierung: Die Anlagerung der Trifluorethylgruppe an den Piperazinring.
Kupplung: Der letzte Schritt beinhaltet die Kupplung des bromierten Phenols mit dem alkylierten Piperazin unter spezifischen Bedingungen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können großtechnische Bromierungs- und Alkylierungsreaktionen umfassen, gefolgt von Reinigungsschritten wie Umkristallisation oder Chromatographie, um das gewünschte Produkt in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Brom-3-((4-(2,2,2-Trifluorethyl)piperazin-1-yl)methyl)phenol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Phenolgruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Das Bromatom kann zu einem Wasserstoffatom reduziert werden.
Substitution: Das Bromatom kann durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) verwendet werden.
Substitution: Nukleophile wie Natriumazid (NaN3) oder Thiole (RSH) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: De-bromierte Phenolderivate.
Substitution: Verschiedene substituierte Phenolderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
4-Brom-3-((4-(2,2,2-Trifluorethyl)piperazin-1-yl)methyl)phenol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, darunter antimikrobielle und krebshemmende Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren und Beschichtungen, verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Brom-3-((4-(2,2,2-Trifluorethyl)piperazin-1-yl)methyl)phenol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Enzyme und Rezeptoren, die an die Phenol- oder Piperazin-Einheiten binden können.
Beteiligte Signalwege: Die Verbindung kann Signalwege modulieren, indem sie an Rezeptoren bindet oder die Enzymaktivität hemmt, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that can bind to the phenol or piperazine moieties.
Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Brom-3-methyl-1-(2,2,2-Trifluorethyl)pyrazol: Ähnliche Struktur mit einem Pyrazolring anstelle eines Piperazinrings.
2-Brom-4-(Trifluormethyl)pyridin: Enthält eine Trifluormethylgruppe und ein Bromatom an einem Pyridinring.
Einzigartigkeit
4-Brom-3-((4-(2,2,2-Trifluorethyl)piperazin-1-yl)methyl)phenol ist einzigartig durch das Vorhandensein sowohl eines Piperazinrings als auch einer Trifluorethylgruppe, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen können.
Dieser Artikel bietet einen umfassenden Überblick über 4-Brom-3-((4-(2,2,2-Trifluorethyl)piperazin-1-yl)methyl)phenol, einschließlich seiner Synthese, Reaktionen, Anwendungen, seines Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C13H16BrF3N2O |
|---|---|
Molekulargewicht |
353.18 g/mol |
IUPAC-Name |
4-bromo-3-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C13H16BrF3N2O/c14-12-2-1-11(20)7-10(12)8-18-3-5-19(6-4-18)9-13(15,16)17/h1-2,7,20H,3-6,8-9H2 |
InChI-Schlüssel |
XZMLGZASPXBAEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)O)Br)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)




![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)


![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)



